

Spectroscopic Analysis of C.I. Pigment Red 21: A Technical Guide

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Compound of Interest

Compound Name: *Pigment Red 21*

Cat. No.: *B1360073*

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This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. **Pigment Red 21** (CAS 6410-26-0), a monoazo pigment. The document outlines detailed experimental protocols for various analytical techniques and presents expected data in a structured format to facilitate understanding and further research.

Compound Information

Property	Value	Source
Chemical Name	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[1]
C.I. Name	Pigment Red 21	[1]
C.I. Number	12300	[2]
CAS Number	6410-26-0	[1]
Molecular Formula	C ₂₃ H ₁₆ ClN ₃ O ₂	[1]
Molecular Weight	401.85 g/mol	[1]
Chemical Structure	A monoazo pigment	[3]
Appearance	Bright red powder	
Melting Point	241 °C	[3]

Spectroscopic Data (Illustrative)

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for **Pigment Red 21**, the following tables present illustrative data based on the known chemical structure and typical values for similar azo pigments.

UV-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)
Ethanol	~480-520
Dimethylformamide (DMF)	~490-530

Note: The absorption maximum (λ_{max}) can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3400-3500	O-H stretching (intramolecular hydrogen bonding)
3200-3300	N-H stretching (amide)
3000-3100	Aromatic C-H stretching
1660-1680	C=O stretching (amide I)
1590-1610	N=N stretching (azo group)
1500-1550	Aromatic C=C stretching, N-H bending (amide II)
1200-1300	C-N stretching
750-800	C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (ppm)	Multiplicity	Assignment
10.0-11.0	Singlet	Amide N-H
15.0-16.0	Singlet	Hydroxyl O-H (intramolecularly H-bonded)
7.0-8.5	Multiplets	Aromatic protons

¹³C NMR (Carbon-13 NMR):

Chemical Shift (ppm)	Assignment
160-170	Amide C=O
110-160	Aromatic and azo-bonded carbons

Mass Spectrometry (MS)

m/z	Assignment
~401/403	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with isotopic pattern for Chlorine)

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **Pigment Red 21**.

Materials:

- **Pigment Red 21** sample
- Spectroscopic grade solvent (e.g., Ethanol, DMF)
- Volumetric flasks and pipettes
- Quartz cuvettes
- Double beam UV-Vis spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of **Pigment Red 21** in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution with a concentration in the range of 5-10 $\mu\text{g/mL}$ (approximately 1.25×10^{-5} to 2.5×10^{-5} M).
- **Instrument Setup:** Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-700 nm).

- **Sample Measurement:** Rinse the sample cuvette with the dilute **Pigment Red 21** solution and then fill it. Place the cuvette in the sample beam of the spectrophotometer.
- **Data Acquisition:** Scan the sample over the same wavelength range as the baseline. The resulting spectrum will show the absorbance of **Pigment Red 21** as a function of wavelength.
- **Data Analysis:** Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Pigment Red 21**.

Materials:

- **Pigment Red 21** sample (dry)
- Potassium bromide (KBr), spectroscopic grade, dried
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FTIR spectrometer

Procedure:

- **Sample Preparation (KBr Pellet Method):**
 - Place approximately 1-2 mg of the dry **Pigment Red 21** sample into a clean agate mortar.
 - Add approximately 100-200 mg of dry KBr powder to the mortar.
 - Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine powder is crucial for a transparent pellet.

- Transfer the powder into the collar of a pellet press die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.
- Background Spectrum: Place the KBr pellet holder (empty or with a blank KBr pellet) in the sample compartment and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.
- Sample Spectrum: Place the KBr pellet containing the **Pigment Red 21** sample in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **Pigment Red 21**.

Materials:

- **Pigment Red 21** sample
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tubes
- High-field NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Pigment Red 21** in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C . Proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.
- Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) of the peaks are referenced to an internal standard (e.g., TMS). The integration of ^1H NMR signals can provide information on the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ^{13}C NMR spectrum indicate the different types of carbon atoms present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Pigment Red 21**.

Materials:

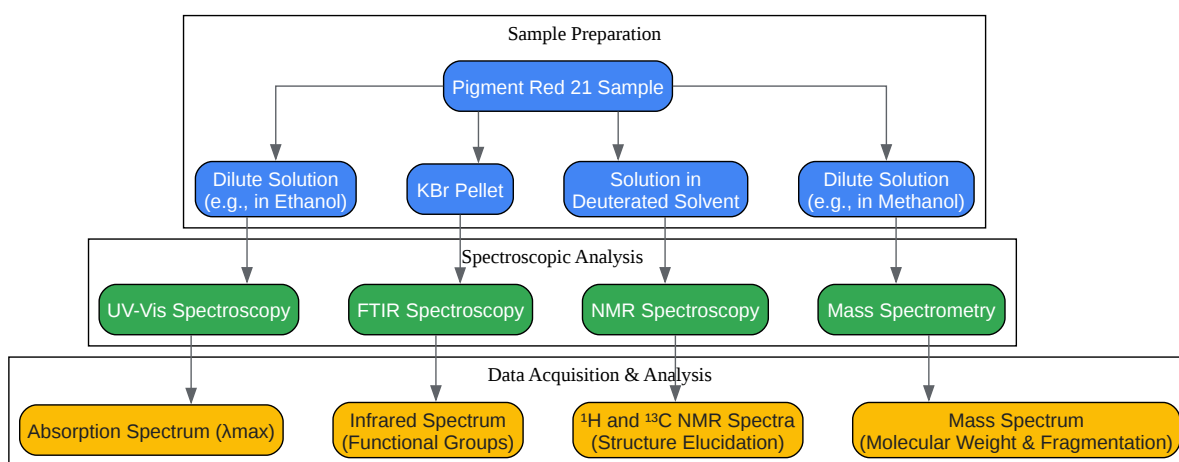
- **Pigment Red 21** sample
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **Pigment Red 21** in a suitable solvent. The concentration will depend on the ionization technique and instrument sensitivity.

- **Instrument Setup:** Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
- **Sample Introduction:** Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography. For MALDI, the sample is co-crystallized with a matrix on a target plate.
- **Data Acquisition:** Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$), which corresponds to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern ($[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio). Analyze the fragmentation pattern to gain further structural information.

Visualizations



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Caption: Experimental workflow for the spectroscopic analysis of **Pigment Red 21**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Pigment Red 21: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360073#spectroscopic-analysis-of-pigment-red-21\]](https://www.benchchem.com/product/b1360073#spectroscopic-analysis-of-pigment-red-21)

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